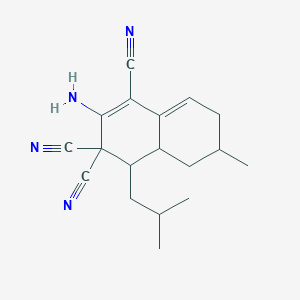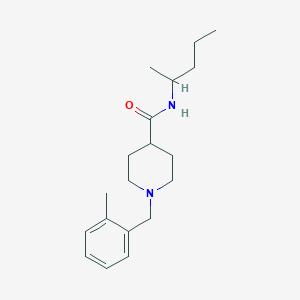
1-benzoyl-N-(2,6-difluorophenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(2,6-difluorophenyl)prolinamide, also known as DFP-1080, is a proline-based compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-1080 is a small molecule that has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide involves the inhibition of the proteasome, which is a complex of proteins that is responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide prevents the degradation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has also been shown to have other biochemical and physiological effects. For example, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Additionally, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide is its specificity for the proteasome, which makes it a potentially safer and more effective anti-cancer agent compared to other chemotherapeutic agents that target multiple pathways. However, one limitation of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide. Additionally, there is interest in exploring the potential of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide as an antimicrobial agent and in investigating its anti-inflammatory properties for the treatment of inflammatory diseases. Finally, there is potential for the development of new drug delivery systems that can improve the solubility and bioavailability of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide in vivo.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide involves the reaction of proline with 2,6-difluorobenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide with high purity.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that 1-benzoyl-N-(2,6-difluorophenyl)prolinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
1-benzoyl-N-(2,6-difluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-8-4-9-14(20)16(13)21-17(23)15-10-5-11-22(15)18(24)12-6-2-1-3-7-12/h1-4,6-9,15H,5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCRXYXAMNCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)
![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)
![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
